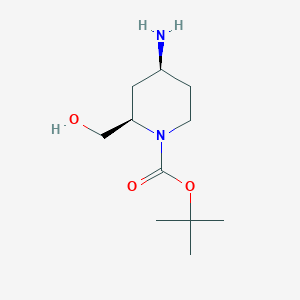
Dihydroroseoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroroseoside belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Dihydroroseoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Dihydroroseoside has been primarily detected in urine. Within the cell, dihydroroseoside is primarily located in the cytoplasm. Outside of the human body, dihydroroseoside can be found in alcoholic beverages and fruits. This makes dihydroroseoside a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Discovery and Structural Analysis
Dihydroroseoside, a new cyclohexanone glucoside, was isolated from the leaves of Shirakamba (Betula platyphylla Sukatchev var. japonica Hara). Its structure was determined by spectroscopic analyses including 1H-NMR and 13C-NMR (Shen & Terazawa, 2001).
Related Biochemical Studies
While not directly studying dihydroroseoside, research in biochemistry has explored compounds and processes that can be contextually relevant. For example, studies on dihydrouridine synthases in yeasts (Xing et al., 2004) and the investigation of dihydroorotate dehydrogenases and their inhibitors (Munier-Lehmann et al., 2013) contribute to a broader understanding of related biochemical pathways and potential applications.
Applications in Hydrogen Storage and Production
Research on hydrogen generation from weak acids (Felton et al., 2007) and coordination chemistry relevant to dihydrogen (Szymczak & Tyler, 2008) provide insights into potential applications of dihydroroseoside in energy-related fields, given its structural relevance.
Propriétés
Numéro CAS |
142235-28-7 |
|---|---|
Nom du produit |
Dihydroroseoside |
Formule moléculaire |
C19H32O8 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
4-hydroxy-3,3,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+ |
Clé InChI |
QFTPTUOKFIIFJH-AATRIKPKSA-N |
SMILES isomérique |
CC1CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
SMILES |
CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
SMILES canonique |
CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1652203.png)


![Spiro[benzo[b]furan-3(2h),4'-piperidine],5-methoxy-](/img/structure/B1652208.png)

![4H-1-Benzothiopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B1652211.png)






amino}-8-methylquinoline-3-carbonitrile](/img/structure/B1652222.png)